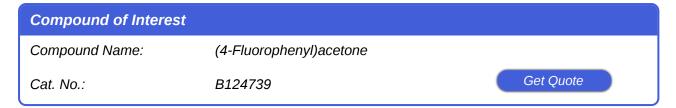


(4-Fluorophenyl)acetone spectral data (NMR, IR, GC-MS)

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An In-depth Technical Guide to the Spectral Data of (4-Fluorophenyl)acetone

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and gas chromatography-mass spectrometry (GC-MS) spectral data for **(4-Fluorophenyl)acetone** (CAS No: 459-03-0).[1][2] It is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed experimental protocols and tabulated spectral data to aid in the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

(4-Fluorophenyl)acetone, with the chemical formula C₉H₉FO, is a halogenated ketone.[1][3] Its structure consists of a phenyl ring substituted with a fluorine atom at the para position, attached to an acetone group.

- IUPAC Name: 1-(4-fluorophenyl)propan-2-one[1]
- Molecular Weight: 152.17 g/mol [4]
- Appearance: Colorless or yellow liquid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The following sections detail the ¹H and ¹³C NMR spectral data for **(4-**



Fluorophenyl)acetone, typically recorded in deuterated chloroform (CDCl3).[4]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.15	Singlet	3H	Methyl protons (-CH₃)
~3.68	Singlet	2H	Methylene protons (- CH ₂ -)
~7.00-7.20	Multiplet	4H	Aromatic protons (- C ₆ H ₄ -)

Data is compiled from typical values for this structural motif and may vary slightly based on experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present.

Chemical Shift (δ) ppm	Assignment	
~29.2	Methyl carbon (-CH₃)	
~49.8	Methylene carbon (-CH ₂ -)	
~115.5 (d, J ≈ 21 Hz)	Aromatic CH (ortho to F)	
~130.5 (d, J ≈ 8 Hz)	Aromatic CH (meta to F)	
~131.0 (d, J ≈ 3 Hz)	Aromatic C (ipso to CH ₂)	
~162.0 (d, J ≈ 245 Hz)	Aromatic C (ipso to F)	
~206.5	Carbonyl carbon (C=O)	



Note: The aromatic carbon signals are split due to coupling with the fluorine atom. Data is based on spectral databases and predictive models.[1]

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR spectra.

- Sample Preparation: Accurately weigh 5-25 mg of **(4-Fluorophenyl)acetone** for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃.[5][6][7] The solution should be prepared in a clean, dry vial.
- Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[5]
- Standardization: An internal standard like tetramethylsilane (TMS) can be added for precise chemical shift calibration, although referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is also common.[7][8]
- Data Acquisition: Place the capped NMR tube into the spectrometer's spinner turbine. The experiment involves three main steps:
 - Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[6]
 - Shimming: The magnetic field homogeneity is optimized across the sample to achieve sharp, well-resolved peaks.[6]
 - Acquisition: The appropriate pulse sequence is selected, and data is collected over a set number of scans to achieve an adequate signal-to-noise ratio.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data



The spectrum is typically acquired "neat," meaning the pure liquid is analyzed without a solvent.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-2900	Medium-Weak	C-H stretch (aromatic and aliphatic)
~1715	Strong	C=O stretch (ketone)
~1605, ~1510	Medium-Strong	C=C stretch (aromatic ring)
~1225	Strong	C-F stretch
~830	Strong	C-H bend (para-disubstituted aromatic)

Data compiled from the NIST Chemistry WebBook and other spectral databases.[2][3]

Experimental Protocol for IR Spectroscopy (Neat Liquid)

- Sample Application: Place one to two drops of the pure (4-Fluorophenyl)acetone liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]
- Assembly: Place a second salt plate on top of the first, creating a thin liquid film sandwiched between them.[9]
- Data Acquisition: Mount the "sandwich" assembly in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- Cleaning: After analysis, carefully separate the plates and clean them thoroughly with a dry, volatile organic solvent like acetone or methylene chloride, then store them in a desiccator to prevent moisture damage.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to separate, identify, and quantify components of a mixture. For a pure sample, it provides a distinct fragmentation pattern.



GC-MS Spectral Data

The mass spectrum is typically generated using electron ionization (EI) at 70 eV.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
152	Medium	Molecular Ion [M]+
109	High	[M - COCH₃] ⁺
43	High (Base Peak)	[CH₃CO] ⁺

Data sourced from the NIST Mass Spectrometry Data Center.[1][3]

Experimental Protocol for GC-MS

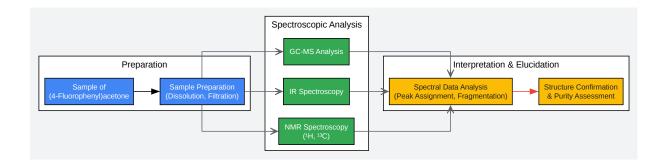
- Sample Preparation: Prepare a dilute solution of **(4-Fluorophenyl)acetone** (~30 mg in 1-2 mL) using a volatile solvent such as acetone or dichloromethane.[11][12] The sample must be free of non-volatile residues.
- Injection: Inject a small volume (typically 1 μL) of the solution into the heated GC inlet port, where the sample is vaporized and mixed with the carrier gas (usually helium).[11][13]
- Chromatographic Separation: The vaporized sample is carried through a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase.[12]
- Ionization and Mass Analysis: As the compound elutes from the column, it enters the mass spectrometer's ion source. In El mode, molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[11][14] The resulting ions are then separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio to generate the mass spectrum.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural characterization of an organic compound like **(4-Fluorophenyl)acetone** using the spectroscopic techniques



discussed.



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Caption: Workflow for Spectroscopic Analysis.

This guide provides the foundational spectral data and methodologies necessary for the comprehensive analysis of **(4-Fluorophenyl)acetone**. By following these protocols, researchers can ensure the acquisition of reliable and reproducible data for structural verification and quality assessment.

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References

- 1. (4-Fluorophenyl)acetone | C9H9FO | CID 521187 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Fluorophenyl)acetone [webbook.nist.gov]
- 3. (4-Fluorophenyl)acetone [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]



- 6. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. webassign.net [webassign.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. memphis.edu [memphis.edu]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. GC-MS Sample Preparation | Thermo Fisher Scientific SG [thermofisher.com]
- To cite this document: BenchChem. [(4-Fluorophenyl)acetone spectral data (NMR, IR, GC-MS)]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b124739#4-fluorophenyl-acetone-spectral-data-nmr-irgc-ms]

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